3-Deaza-2'-deoxyadenosine - 78582-17-9

3-Deaza-2'-deoxyadenosine

Catalog Number: EVT-460384
CAS Number: 78582-17-9
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deaza-2'-deoxyadenosine (c3dA) is a synthetic analog of the naturally occurring nucleoside 2'-deoxyadenosine, a crucial building block of DNA. The key structural difference lies in the replacement of the nitrogen atom at position 3 in adenine with a carbon atom [, ]. This modification significantly impacts its interaction with other molecules, particularly within the context of DNA structure and function, making it a valuable tool in biochemical and biophysical research.

Synthesis Analysis

Several synthetic routes have been developed for the production of c3dA. One approach utilizes 4-(methylthio)-1H-imidazo[4,5-c]pyridine 2′-deoxy-β-D-ribonucleosides as a starting material, which undergoes a series of reactions including deprotection and conversion steps to yield the final product []. Another method involves the glycosylation of the 4-chloroimidazo[4,5-c]pyridinyl anion with either 2′-deoxyhalogenose or 2′,3′-dideoxyhalogenose, followed by deprotection and conversion []. These methods offer flexibility for the synthesis of various derivatives and enable the large-scale production of c3dA [].

Molecular Structure Analysis

The absence of the nitrogen atom at position 3 in c3dA disrupts the typical hydrogen bonding pattern observed with natural adenine. This alteration has significant implications for its base-pairing properties within DNA duplexes. Notably, while c3dA can still form a base pair with thymine, the stability of this interaction is weaker compared to the natural adenine-thymine base pair []. This property has been exploited to investigate the role of specific hydrogen bonds in DNA-protein interactions [, ].

Mechanism of Action

The primary mechanism of action of c3dA stems from its ability to subtly alter DNA structure and interfere with DNA-protein interactions. By substituting adenine in DNA sequences, researchers can probe the significance of specific hydrogen bonds and minor groove interactions in protein recognition and enzymatic activity [, ]. This approach has been particularly useful in studying the mechanism of DNA polymerases, restriction enzymes, and DNA binding proteins [, , ].

Physical and Chemical Properties Analysis

c3dA exhibits increased stability against acid-catalyzed hydrolysis of the N-glycosidic bond compared to 2'-deoxyadenosine []. This property is advantageous for applications requiring enhanced oligonucleotide stability. Additionally, c3dA demonstrates resistance to deamination by adenosine deaminase, an enzyme that typically converts adenosine to inosine []. This characteristic is particularly relevant in biological contexts where deamination can disrupt genetic information.

Applications
  • DNA Polymerase Studies: c3dA helps investigate the role of minor groove interactions in DNA polymerase fidelity and processivity [, ]. By substituting adenine with c3dA in DNA templates, researchers can assess the impact on nucleotide incorporation kinetics and error rates [, ].
  • Restriction Enzyme Analysis: Incorporation of c3dA into restriction enzyme recognition sites alters cleavage efficiency, providing insights into the enzyme's recognition mechanism and the importance of specific base interactions [].
  • Drug-DNA Interaction Studies: c3dA helps investigate the binding affinity and sequence specificity of DNA-binding drugs like distamycin A [].

Development of Fluorescent Probes:

  • Pyrene-labeled c3dA derivatives exhibit fluorescence quenching upon hybridization with complementary DNA strands containing thymine opposite the modified base []. This property makes them valuable tools for single nucleotide polymorphism (SNP) genotyping, gene identification, and nucleic acid structural studies [].
  • Benzo[g]imidazo[4,5-c]quinoline-labeled c3dA allows for the monitoring of base-pair-induced protonation with cytosine []. This sensitive probe discriminates cytosine through changes in fluorescence intensity and wavelength, making it useful for studying DNA structure and dynamics [].

Investigating DNA Bending and Flexibility:

  • Incorporation of c3dA into adenine tracts within DNA molecules influences DNA bending, with a more pronounced effect observed when replacing adenine at the 3' end of the tract []. This sensitivity to positional substitution provides insights into sequence-dependent DNA structure and its impact on protein binding and gene regulation [].

Development of Photocleavable DNA Tools:

  • The synthesis of photocleavable c3dA derivatives, such as 3-nitro-3-deaza-2'-deoxyadenosine (NidA), has enabled the development of tools for targeted DNA cleavage upon irradiation [, ]. This technology holds promise for applications in gene editing, DNA mapping, and the study of DNA repair mechanisms [, ].

3-Deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP)

  • Compound Description: 3-Deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP) is a triphosphate derivative of 3-deaza-2'-deoxyadenosine. It acts as a competitive inhibitor of E. coli DNA polymerase I with respect to dATP []. Unlike dATP, d3CATP doesn't serve as a substrate for E. coli DNA polymerase I or Micrococcus luteus DNA polymerase in the poly[d(AT)].poly[d(AT)] primed polymerization [].

7-Deaza-2'-deoxyadenosine (c7Ad)

  • Compound Description: 7-Deaza-2'-deoxyadenosine (c7Ad) is a purine analog where the nitrogen atom at position 7 is replaced with a carbon atom. In studies incorporating c7Ad into d(AAAAAA) tracts within oligonucleotides, it was observed that replacement of 2'-deoxyadenosine with c7Ad reduced DNA bending, but to a lesser extent than observed with 3-deaza-2'-deoxyadenosine [].

Pyrene-labeled 3-deaza-2'-deoxyadenosine (py3zA)

  • Compound Description: Pyrene-labeled 3-deaza-2'-deoxyadenosine (py3zA) is a derivative where a pyrene molecule is attached to the 3-deaza-2'-deoxyadenosine through a non-π-conjugated linker. When incorporated into oligodeoxynucleotides (ODNs), py3zA exhibits fluorescence quenching specifically when paired with thymine in the complementary strand [].

Benzo[g]imidazo[4,5-c]quinoline nucleoside ((BIQ)A)

  • Compound Description: (BIQ)A is a fluorescent nucleoside that incorporates a benzo[g]imidazo[4,5-c]quinoline moiety onto a 3-deaza-2'-deoxyadenosine skeleton. (BIQ)A shows distinct changes in its fluorescence properties depending on its protonation state []. In oligonucleotide duplexes, (BIQ)A undergoes protonation specifically when paired with cytosine, indicating its potential as a cytosine-selective fluorescent probe [].

3-Nitro-3-deaza-2'-deoxyadenosine (NidA & d(3-NiA))

  • Compound Description: 3-Nitro-3-deaza-2'-deoxyadenosine (NidA & d(3-NiA) are used interchangeably in the papers) is a photocleavable analog of 2'-deoxyadenosine where a nitro group replaces the N3 nitrogen [, , ]. Upon irradiation with light, it induces efficient DNA strand breaks [, , ]. NidA exhibits hybridization properties similar to deoxyadenosine, and when incorporated into DNA, DNA polymerases preferentially insert dAMP opposite the NidA base [, ].

3-Methyl-3-deaza-2′-deoxyadenosine (3mddA)

  • Compound Description: 3-Methyl-3-deaza-2′-deoxyadenosine (3mddA) is an analog of 2′-deoxyadenosine where the N3 nitrogen is replaced with a C-CH3 group, forcing the base into an anti conformation around the glycosidic bond []. This modification prevents the formation of syn conformations commonly observed in purine-purine mismatches [].

Properties

CAS Number

78582-17-9

Product Name

3-Deaza-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1

InChI Key

KMQPIRJQPAVGJL-DJLDLDEBSA-N

SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O

Synonyms

2'-deoxy-3-deazaadenosine
3-deaza-2'-deoxyadenosine

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O

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